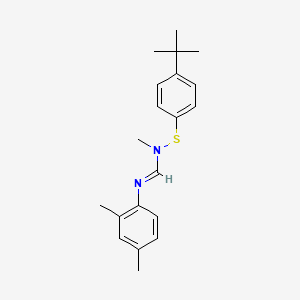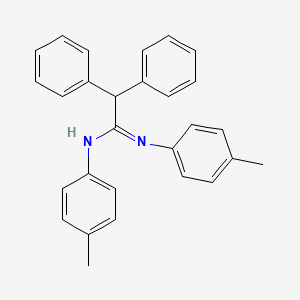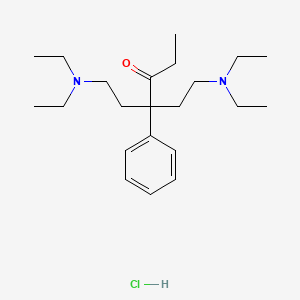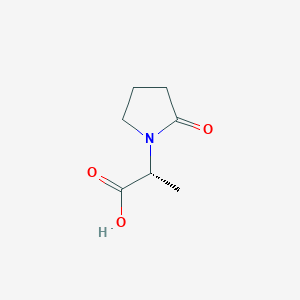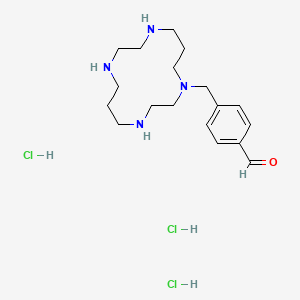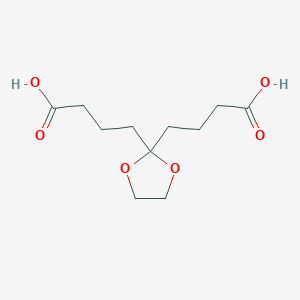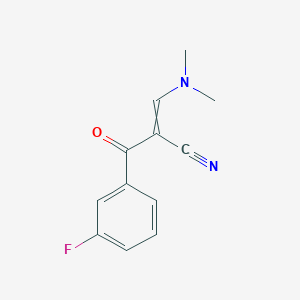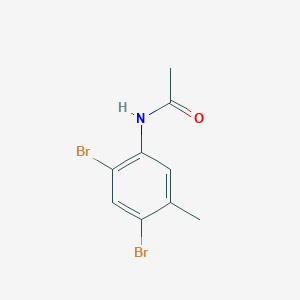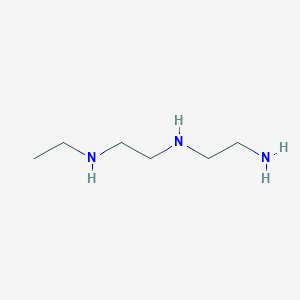
N~1~-(2-Aminoethyl)-N~2~-ethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine is a chemical compound with the molecular formula C6H18N4. It is a low-molecular-weight compound widely used as a clay-swelling inhibitor to prevent the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine typically involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an assistant. The reaction is carried out in a high-pressure hydrogenation reactor at a temperature range of 50-150°C and a pressure range of 5-25 MPa . The process involves dissolving iminodiacetonitrile in an organic solvent, adding an ion exchange resin and an iminodiacetonitrile stabilizing agent, and then carrying out the hydrogenation reaction .
Industrial Production Methods
For large-scale continuous production, the method involves similar steps but is optimized for industrial settings to achieve high selectivity and purity of the product . The process is designed to minimize catalyst deactivation and process corrosion, thereby saving equipment investment and energy .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include amine oxides, simpler amines, and substituted derivatives of N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine.
Wissenschaftliche Forschungsanwendungen
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand for the surface modification of silica gel to uptake heavy metal ions.
Biology: Functionalization of carbon nanotubes for various applications in nanotechnology.
Medicine: Used in the synthesis of polyhedral silsesquioxanes for drug delivery systems.
Industry: Employed in carbon capture technologies and uranium removal from aqueous solutions.
Wirkmechanismus
The mechanism by which N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine exerts its effects involves its interaction with molecular targets such as clay minerals. The compound adsorbs onto the surface of montmorillonite, reducing the dihedral angle and stabilizing the clay structure . This interaction prevents clay swelling and wellbore instability, making it an effective clay-swelling inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: Another low-molecular-weight amine used in similar applications.
Triethylenetetramine: A copper chelating agent used for the management of Wilson’s disease.
Tetraethylenepentamine: Used in various industrial applications for its chelating properties.
Uniqueness
N1-(2-aminoethyl)-N2-ethyl-1,2-Ethanediamine is unique due to its specific molecular structure, which allows it to effectively inhibit clay swelling by adsorbing onto the surface of montmorillonite and stabilizing the clay structure . This makes it particularly valuable in the oil and gas industry for preventing wellbore instability and reservoir damage.
Eigenschaften
CAS-Nummer |
137554-10-0 |
|---|---|
Molekularformel |
C6H17N3 |
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
N'-[2-(ethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H17N3/c1-2-8-5-6-9-4-3-7/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
NVSOSQNIJKZFBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
